1-tert-butyl-2-ethyl-4-iodobenzene
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Overview
Description
1-tert-butyl-2-ethyl-4-iodobenzene is an organic compound with the molecular formula C12H17I It is a derivative of benzene, where the hydrogen atoms at positions 1, 2, and 4 are substituted by tert-butyl, ethyl, and iodine groups, respectively
Preparation Methods
The synthesis of 1-tert-butyl-2-ethyl-4-iodobenzene can be achieved through several synthetic routes. One common method involves the iodination of 1-tert-butyl-2-ethylbenzene using iodine and a suitable oxidizing agent such as copper(II) nitrate trihydrate in acetonitrile at room temperature . The reaction typically proceeds under mild conditions and yields the desired product with high purity.
Industrial production methods for this compound may involve similar iodination reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-tert-butyl-2-ethyl-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding iodinated benzoic acids or reduction reactions to form deiodinated products.
Coupling Reactions: It can also participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, copper powder, and various organic solvents such as N,N-dimethylformamide and acetonitrile .
Scientific Research Applications
1-tert-butyl-2-ethyl-4-iodobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-tert-butyl-2-ethyl-4-iodobenzene in chemical reactions typically involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution reactions, the iodine atom acts as a leaving group, allowing the formation of a cationic intermediate that can be further transformed into various products . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
1-tert-butyl-2-ethyl-4-iodobenzene can be compared with other similar compounds such as:
1-tert-butyl-4-iodobenzene: This compound lacks the ethyl group at position 2, making it less sterically hindered and potentially more reactive in certain substitution reactions.
1-tert-butyl-2-iodobenzene: This compound lacks the ethyl group at position 4, which can affect its reactivity and the types of reactions it can undergo.
The presence of both tert-butyl and ethyl groups in this compound makes it unique in terms of steric and electronic effects, influencing its reactivity and applications in various fields.
Properties
CAS No. |
1369891-13-3 |
---|---|
Molecular Formula |
C12H17I |
Molecular Weight |
288.2 |
Purity |
95 |
Origin of Product |
United States |
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